molecular formula C6H4F4N2 B1292829 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 852062-17-0

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1292829
CAS No.: 852062-17-0
M. Wt: 180.1 g/mol
InChI Key: HAVVQRHBCUBQGG-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, bioavailability, and reactivity .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is effective without causing harm.

Metabolic Pathways

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. Additionally, 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine within tissues can also influence its overall biological activity .

Subcellular Localization

The subcellular localization of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can have significant implications for its biochemical and cellular effects .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .

Biological Activity

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is an organic compound characterized by its unique structural features, including a pyridine ring with an amino group, a fluorine atom, and a trifluoromethyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Despite limited direct studies on its biological effects, insights can be drawn from related compounds and structural analogs.

The molecular formula of this compound is C7_7H5_5F4_4N, and it typically appears as a white crystalline solid with a melting point ranging from 63.0 to 72.0 °C. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve bioavailability and pharmacological efficacy.

Synthesis Methods:

  • Amination of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol : This method involves the reaction of 2-fluoro-5-nitropyridine with trifluoroacetic anhydride, followed by reduction to yield the desired amine.
  • Alternative Synthetic Routes : Various synthetic pathways have been explored to obtain this compound, emphasizing its versatility as a chemical intermediate.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, similar pyridine derivatives have shown significant pharmacological properties. The following are key areas where such compounds have demonstrated activity:

Pharmacological Potential

  • Anticancer Activity : Compounds with similar structural motifs have been investigated for their potential in cancer treatment, particularly those targeting specific cellular pathways associated with tumor growth .
  • Antimicrobial Properties : The incorporation of fluorinated groups in organic compounds often enhances their antibacterial and antifungal activities, making them suitable candidates for further exploration in antimicrobial research .
  • Enzyme Inhibition : Pyridine derivatives are known to interact with various enzymes, potentially serving as inhibitors or modulators in biochemical pathways .

Case Study 1: Anticancer Activity

A review highlighted that certain pyridine derivatives exhibit selective inhibition against mTOR kinase, which is crucial in cancer cell proliferation . This suggests that this compound could be evaluated for similar mechanisms.

Case Study 2: Antimicrobial Research

Research into fluorinated compounds has shown that the trifluoromethyl group can enhance the potency of drugs against resistant bacterial strains . This property warrants investigation into the antimicrobial efficacy of this compound.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity potential:

Compound NameStructure CharacteristicsSimilarity Index
2-Amino-4-(trifluoromethyl)pyridineAmino group at position 2, trifluoromethyl at 40.82
5-Chloro-3-(trifluoromethyl)pyridin-2-amineChlorine at position 5, trifluoromethyl at 30.87
5-Bromo-3-(trifluoromethyl)pyridin-2-amineBromine at position 5, trifluoromethyl at 30.85
6-Chloro-3-(trifluoromethyl)pyridin-2-amineChlorine at position 6, trifluoromethyl at 30.83
3-(Difluoromethyl)pyridin-2-amineDifluoromethyl at position 30.96

This table illustrates how structural modifications can influence biological activity, emphasizing the need for targeted studies on this compound.

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVQRHBCUBQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648636
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852062-17-0
Record name 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852062-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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